molecular formula C6H13ClO3S B1458538 3-Methoxy-3-methylbutane-1-sulfonyl chloride CAS No. 1700307-07-8

3-Methoxy-3-methylbutane-1-sulfonyl chloride

Cat. No.: B1458538
CAS No.: 1700307-07-8
M. Wt: 200.68 g/mol
InChI Key: XFFAUMWZJRYZKG-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1700307-07-8 . It has a molecular weight of 200.69 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13ClO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 200.68 . Unfortunately, other specific properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Alternative Cleaning Agents and Solvents

Research on methoxy and ethoxy nonafluorobutanes highlights their potential as third-generation alternative cleaning agents to replace CFCs and HCFCs. These compounds, synthesized from reactions involving sulfonyl chlorides, demonstrate the utility of methoxy and sulfonyl functional groups in creating environmentally safer solvents for industrial applications (Sun‐Hee Hwang et al., 2007).

Kinetics and Reaction Products Studies

The study of the kinetics and reaction products of 3-methoxy-3-methyl-1-butanol with OH radicals, which shares a similar methoxy and methyl structure, helps understand its atmospheric reactivity and potential environmental impacts. This research can provide insights into the reactivity and stability of 3-Methoxy-3-methylbutane-1-sulfonyl chloride in various conditions (S. M. Aschmann et al., 2011).

Catalyst and Solvent Applications

The use of sulfonic acid imidazolium chloride as a catalyst and solvent for the synthesis of N-sulfonyl imines suggests that compounds containing sulfonyl chloride groups, like this compound, could be explored for catalytic applications in organic synthesis, offering a green and reusable option for various chemical reactions (M. Zolfigol et al., 2010).

Synthesis of Functionalized Organic Compounds

Research on the regioselective synthesis of functionalized diketoesters and diketosulfones through the reaction with sulfonyl chlorides points to the role of sulfonyl chloride-containing compounds in facilitating the synthesis of complex organic molecules. This highlights the potential of this compound in organic synthesis, particularly in the introduction of sulfonyl groups to organic substrates (T. Rahn et al., 2008).

Safety and Hazards

The safety data sheet (MSDS) for 3-Methoxy-3-methylbutane-1-sulfonyl chloride can be found at the provided link . It’s important to refer to this document for detailed safety and handling information.

Properties

IUPAC Name

3-methoxy-3-methylbutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFAUMWZJRYZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700307-07-8
Record name 3-methoxy-3-methylbutane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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